molecular formula C8H6BrClN2 B13039703 3-bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

3-bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13039703
M. Wt: 245.50 g/mol
InChI Key: RHZOMLFZOKDNGN-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of 2-methylpyridine derivatives. For instance, 2-chloro-6-methylpyridine can be heated with bromotrimethylsilane to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as kinases. It inhibits the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to the ATP-binding site of these receptors, the compound prevents their activation and subsequent signaling, leading to reduced tumor cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

3-bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H6BrClN2/c1-4-7(9)5-2-3-6(10)12-8(5)11-4/h2-3H,1H3,(H,11,12)

InChI Key

RHZOMLFZOKDNGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)N=C(C=C2)Cl)Br

Origin of Product

United States

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